(1R)-1-(2-fluorophenyl)but-3-yn-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7,10,12H,5H2/t10-/m1/s1 |
InChI Key |
ARYQDLHORJOYPG-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC[C@H](C1=CC=CC=C1F)O |
Canonical SMILES |
C#CCC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Advanced Methodologies for Stereoselective Synthesis of 1r 1 2 Fluorophenyl but 3 Yn 1 Ol and Analogues
Catalytic Asymmetric Approaches to Chiral Propargylic Alcohols
The development of catalytic asymmetric methods for the synthesis of chiral propargylic alcohols has provided efficient access to these valuable building blocks. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to high enantioselectivities.
Enantioselective Addition Reactions
Enantioselective addition reactions to aldehydes represent a direct and powerful strategy for the synthesis of chiral propargylic alcohols. These methods involve the addition of an alkynyl nucleophile to a prochiral aldehyde in the presence of a chiral catalyst.
The propargylation of aldehydes, including 2-fluorobenzaldehyde (B47322), can be achieved with high enantioselectivity and retention of stereochemistry through the use of chiral catalysts that facilitate the addition of a propargyl or allenyl nucleophile. One effective method involves the use of allenyltrichlorosilanes in the presence of chiral Lewis bases, such as bipyridine N,N'-dioxides. These catalysts activate the C-Si bond and direct the addition to the aldehyde, affording homopropargylic alcohols with high enantiomeric excess. The reaction proceeds through a highly ordered transition state, ensuring excellent stereocontrol.
Another well-established method for the enantioselective addition of terminal alkynes to aldehydes utilizes a catalyst system composed of a zinc salt, such as Zn(OTf)₂, and a chiral amino alcohol ligand, like (+)-N-methylephedrine. organic-chemistry.org This system facilitates the in-situ formation of a chiral alkynylzinc reagent, which then adds to the aldehyde with high enantioselectivity. wikipedia.org The operational simplicity and tolerance to residual water make this method particularly attractive for practical applications. organic-chemistry.org The ProPhenol ligand in combination with a dialkylzinc reagent has also been shown to be a highly effective catalyst for the enantioselective alkynylation of a wide range of aldehydes. nih.govnih.gov
| Aldehyde | Alkyne | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-methylephedrine | Toluene (B28343) | 95 | 99 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | 1-Hexyne | Zn(OTf)₂ / (+)-N-methylephedrine | Toluene | 92 | 98 | organic-chemistry.org |
| 2-Naphthaldehyde | Trimethylsilylacetylene | Zn(OTf)₂ / (+)-N-methylephedrine | Toluene | 90 | 97 | organic-chemistry.org |
| Cinnamaldehyde | 1-Pentyne | (S,S)-ProPhenol / Et₂Zn | Toluene | 85 | 95 | nih.gov |
| Cyclohexanecarboxaldehyde | 3,3-Dimethyl-1-butyne | (S,S)-ProPhenol / Et₂Zn | Toluene | 88 | 96 | nih.gov |
Asymmetric aldol (B89426) reactions provide a powerful alternative for the construction of chiral propargylic alcohol scaffolds. rsc.org In this approach, an enolate or its equivalent reacts with an ynal (an aldehyde bearing an alkyne) in the presence of a chiral catalyst. A notable example is the cross-aldol coupling between unmodified aldehydes and ynals, promoted by a cooperative catalyst system comprising a prolinol silyl (B83357) ether, a copper(I) salt, and a Brønsted acid. rsc.org This ternary catalyst system activates both the donor aldehyde (via enamine formation) and the acceptor ynal, leading to high diastereo- and enantioselectivities. rsc.org
The Mukaiyama aldol reaction, which employs a silyl enol ether as the nucleophile and a chiral Lewis acid catalyst, is another versatile tool for accessing chiral propargylic alcohols. rsc.org For instance, the reaction of a silyl enol ether with an aldehyde in the presence of a titanium(IV) isopropoxide and (R)-BINOL catalyst can produce aldol adducts with high enantiomeric excess. rsc.org These adducts can then be further transformed into the desired propargylic alcohols. The direct catalytic asymmetric aldol reaction of α-azido amides with trifluoromethyl ketones has also been reported to yield CF₃-substituted tertiary propargylic alcohols with high stereoselectivity, employing a Cu(II)/chiral hydroxamic acid catalyst system. nih.gov
| Aldehyde Donor | Ynal Acceptor | Catalyst System | Solvent | Diastereomeric Ratio (anti/syn) | ee (%) (anti) | Reference |
| Propanal | 3-Phenylpropiolaldehyde | (S)-α,α-Diphenylprolinol silyl ether / CuI / PhCO₂H | CH₂Cl₂ | >20:1 | >99 | rsc.org |
| Isovaleraldehyde | 3-Phenylpropiolaldehyde | (S)-α,α-Diphenylprolinol silyl ether / CuI / PhCO₂H | CH₂Cl₂ | >20:1 | 99 | rsc.org |
| Cyclohexanecarboxaldehyde | Propiolaldehyde | (S)-α,α-Diphenylprolinol silyl ether / CuI / PhCO₂H | CH₂Cl₂ | 10:1 | 98 | rsc.org |
Tandem Catalytic Transformations for Chiral Alcohol Formation
A powerful tandem strategy for the conversion of terminal alkynes into chiral alcohols involves an initial hydration of the alkyne to a methyl ketone, followed by an in-situ asymmetric transfer hydrogenation (ATH). acs.org This process has been successfully achieved using a dual-catalyst system. For example, a gold(I) catalyst can be employed for the hydration of the alkyne, while a chiral ruthenium(II) complex facilitates the subsequent enantioselective transfer hydrogenation of the resulting ketone. rsc.org
Alternatively, a single catalyst can mediate both transformations. For instance, a TfOH-catalyzed hydration of the alkyne can be coupled with a Ru-catalyzed asymmetric hydrogenation in a one-pot fashion. acs.org The use of a chiral ruthenium catalyst, such as one derived from a chiral diamine ligand, ensures high enantioselectivity in the reduction step. nih.gov This atom-economical process is tolerant of a wide range of functional groups and provides access to a variety of chiral alcohols in good yields and with excellent stereoselectivities. acs.org
| Alkyne | Catalyst System | Hydrogen Source | Solvent | Yield (%) | ee (%) | Reference |
| 1-Ethynyl-4-fluorobenzene | TfOH / RuCl₂((S,S)-Ts-DPEN)(p-cymene) | HCOOH/Et₃N | TFE | 92 | 99 | acs.org |
| 1-Ethynyl-2-methoxybenzene | TfOH / RuCl₂((S,S)-Ts-DPEN)(p-cymene) | HCOOH/Et₃N | TFE | 88 | 98 | acs.org |
| Phenylacetylene | Au(I) complex / Ru(II)-TsDPEN complex | i-PrOH | MeOH/H₂O | 95 | 97 | rsc.org |
| 4-Phenyl-1-butyne | TfOH / RuCl₂((S,S)-Ts-DPEN)(p-cymene) | HCOOH/Et₃N | TFE | 85 | 96 | acs.org |
One-pot multicomponent reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules from simple precursors in a single operation. mdpi.comnih.gov The synthesis of propargylic alcohols can be achieved through such strategies. For example, a general one-pot synthesis of propargyl alcohols from esters has been developed, where the partial reduction of the ester is followed by the addition of a lithium acetylide without the need for isolation of the intermediate aldehyde. rsc.org
While many multicomponent reactions leading to propargylic structures result in propargylamines (A³ coupling), the principles can be adapted for the synthesis of propargylic alcohols. mdpi.com These reactions typically involve the in-situ formation of an iminium ion from an aldehyde and an amine, which is then attacked by a metal acetylide. For the synthesis of propargylic alcohols, a related strategy would involve the direct addition of a metal acetylide to an aldehyde generated in situ or as one of the starting components in a multicomponent setup. The stereoselectivity in such reactions is controlled by the use of chiral ligands or catalysts that influence the nucleophilic addition step.
Enantioselective Fluorination Strategies for Propargylic Systems
The direct incorporation of fluorine into a propargylic system in an enantioselective manner is a challenging yet crucial transformation for accessing chiral propargylic fluorides. One effective strategy involves the use of chiral starting materials that already contain a fluorine atom, which is then elaborated into the desired propargylic fluoride (B91410).
A notable method involves the transformation of chiral α-fluorinated β-keto dicarbonyl compounds. nih.govacs.org In this approach, the acetyl group of an α-fluorinated dicarbonyl precursor is converted into a nonaflate by reaction with perfluorobutanesulfonyl fluoride. acs.orgacs.org This nonaflate intermediate can then be treated with a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to yield the corresponding chiral tertiary propargylic fluoride. acs.orgacs.org This method has been shown to produce a range of propargylic fluorides in good yields (73-86%) and with excellent optical purities (≥94% ee). acs.orgacs.org
Table 1: Synthesis of Chiral Tertiary Propargylic Fluorides from Nonaflates
| Reactant (Nonaflate Precursor) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Nonaflate of α-fluoro-α-benzoyl acetone | (R)-3-fluoro-3-phenylbut-1-yne | 84 | ≥94 | acs.org |
| Nonaflate of α-fluoro-α-(4-methylbenzoyl) acetone | (R)-3-fluoro-3-(p-tolyl)but-1-yne | 86 | ≥94 | acs.org |
| Nonaflate of α-fluoro-α-(4-methoxybenzoyl) acetone | (R)-3-fluoro-3-(4-methoxyphenyl)but-1-yne | 73 | ≥94 | acs.org |
This strategy demonstrates the synthetic utility of readily available chiral fluorinated building blocks for constructing complex chiral propargylic fluorides, which are valuable precursors for various fluorine-containing heterocyclic compounds. acs.org
Mechanistic Investigations into Stereocontrol in Chiral Propargylic Alcohol Synthesis
Understanding the mechanisms that govern stereoselectivity is paramount for designing efficient synthetic routes to chiral molecules like (1R)-1-(2-fluorophenyl)but-3-yn-1-ol. This involves a deep dive into the roles of catalysts, ligands, and the intrinsic properties of the substrates themselves.
The asymmetric addition of terminal alkynes to aldehydes is a cornerstone reaction for synthesizing chiral propargylic alcohols. researchgate.netorganic-chemistry.org The stereochemical outcome of this reaction is heavily dependent on the chiral catalyst and ligand system employed. researchgate.netnih.gov Various metal-ligand complexes have been developed to achieve high levels of enantioselectivity. organic-chemistry.org
For instance, zinc triflate (Zn(OTf)₂) combined with chiral amino alcohols like (+)-N-methylephedrine has proven to be a practical and versatile catalytic system. organic-chemistry.org This system effectively mediates the enantioselective addition of terminal acetylenes to a broad range of aldehydes, tolerating air and moisture. organic-chemistry.org Similarly, indium(III) complexes with BINOL ligands have been shown to act as bifunctional catalysts, activating both the alkyne and the aldehyde to afford high enantioselectivity. organic-chemistry.org Copper(II) complexes with chiral hydroxamic acids have also been identified as effective catalysts for aldol reactions that produce trifluoromethyl-substituted tertiary propargylic alcohols, where the catalyst serves as both a Lewis acid and a Brønsted base. nih.govrsc.org
The choice of ligand is critical, as its steric and electronic properties create a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov
Table 2: Examples of Chiral Catalyst Systems for Asymmetric Alkynylation of Aldehydes
| Catalyst System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Zn(OTf)₂ / (+)-N-methylephedrine | Benzaldehyde | Phenylacetylene | 82 | 99 | organic-chemistry.org |
| InBr₃ / (S)-BINOL | Benzaldehyde | 1-Hexyne | 91 | 94 | organic-chemistry.org |
| Cu(OAc)₂ / Chiral Hydroxamic Acid | Trifluoroacetophenone | α-N₃ Amide | 93 | 99 (dr >20:1) | nih.govrsc.org |
| [Rh(cod)Cl]₂ / (R)-BINAP | Benzaldehyde | Propargyl chloride | - | High | nih.gov |
The presence of a fluorine atom, as in the 2-fluorophenyl group of the target molecule, can profoundly impact the reaction's reactivity and stereoselectivity. rsc.org Fluorine is the most electronegative element, and its substitution can alter the electronic properties of reactants and intermediates. nih.gov The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the Lewis basicity of adjacent functional groups. nih.gov
In the context of synthesizing this compound, the fluorine on the phenyl ring can affect the electrophilicity of the aldehyde's carbonyl carbon. This electronic perturbation can influence the rate of the nucleophilic attack by the alkynylide. rsc.org
Furthermore, substituting hydrogen with fluorine can lead to significant steric and conformational changes. nih.gov While fluorine is relatively small, a trifluoromethyl (CF₃) group is considered sterically bulky, comparable to an isopropyl group. nih.gov Studies have shown that substituting a methyl group with a CF₃ group at the propargylic position can lead to higher enantioselectivity in ruthenium-catalyzed substitution reactions. acs.orgnih.gov This effect is attributed to specific interactions, such as those between the fluorine atoms and C-H bonds of other ligands in the transition state, which can favor one stereochemical pathway over another. acs.org The unique electronic and steric effects of fluorine substitution can be harnessed to enhance the stereochemical control in asymmetric synthesis. rsc.org
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of stereoselective reactions. acs.orgnih.gov These studies provide detailed insights into transition state geometries, reaction energy profiles, and the non-covalent interactions that govern stereoselectivity.
For propargylic substitution reactions catalyzed by diruthenium complexes, DFT calculations have been used to examine the effects of substituents on both enantioselectivity and reactivity. acs.orgnih.govacs.org These studies have revealed that substituting a propargylic hydrogen with a methyl or trifluoromethyl group can alter the stability of different transition state structures, sometimes even reversing the stereoselectivity. acs.orgnih.gov For example, DFT analysis suggested that replacing a methyl group with a trifluoromethyl group at the propargylic position results in a higher enantiomeric excess due to stabilizing interactions of the fluorine atoms in the favored transition state. acs.orgnih.gov
Computational models have also highlighted the critical role of intramolecular interactions, such as CH/π interactions between the chiral ligand and the allenylidene intermediate, in achieving high asymmetric induction. snnu.edu.cn By mapping the potential energy surface, these theoretical studies can rationalize experimental observations and guide the design of more effective and selective catalysts. researchgate.net
Biocatalytic Strategies for Enantiopure Propargylic Alcohols
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral propargylic alcohols.
Kinetic resolution is a widely used biocatalytic method where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation. mdpi.com For fluorinated propargylic alcohols, lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B) have been shown to be highly effective. researchgate.netkorea.ac.kr In a typical process, the lipase catalyzes the transesterification of the racemic alcohol with an acyl donor (e.g., vinyl butanoate), preferentially acylating one enantiomer and leaving the other in high enantiomeric excess. researchgate.net
While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) and deracemization processes are employed. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.comnih.govresearchgate.net This often involves a combination of a lipase and a metal catalyst (e.g., ruthenium or vanadium complexes) that facilitates the racemization. mdpi.com
Deracemization is another advanced strategy that converts a racemate into a single enantiomer. researchgate.netnih.gov One approach involves a two-enzyme cascade using an alcohol dehydrogenase (ADH). mdpi.com An (R)-selective ADH can oxidize the (R)-enantiomer of the propargylic alcohol to the corresponding ketone, while a coupled (S)-selective ADH reduces the ketone to the (S)-enantiomer, ultimately converting the entire racemic starting material into the (S)-enantiopure alcohol. mdpi.com
Table 3: Biocatalytic Resolution and Deracemization of Propargylic Alcohols
| Method | Enzyme(s) | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Kinetic Resolution | Novozym 435 | (±)-1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | (R)-alcohol / (S)-butanoate | ~50 | >99 (for alcohol) | researchgate.netkorea.ac.kr |
| Dynamic Kinetic Resolution | Pseudomonas fluorescens lipase / VMPS4 (racemization catalyst) | (±)-3-(trialkylsilyl)propargyl alcohols | (S)-acetate | High | High | nih.gov |
| Deracemization | Single mutant ADH (TeSADH) | (±)-1-phenylethanol (model) | (S)-1-phenylethanol | >99.5 | >99 | researchgate.net |
Chemoenzymatic Cascade Biotransformations
Chemoenzymatic cascade biotransformations represent a sophisticated and highly efficient strategy for the stereoselective synthesis of chiral molecules, including this compound. These one-pot processes integrate the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts, streamlining multi-step syntheses and minimizing intermediate purification steps. researchgate.netrsc.orgresearchgate.net This approach is particularly advantageous for producing enantiomerically pure compounds under mild reaction conditions. researchgate.net
A prominent and effective chemoenzymatic method for synthesizing chiral propargylic alcohols is Dynamic Kinetic Resolution (DKR). This process combines the enantioselective transesterification catalyzed by an enzyme with the in situ racemization of the slower-reacting alcohol enantiomer by a metal catalyst. mdpi.com
The core of this biotransformation involves a lipase, a class of hydrolytic enzymes that can function in non-aqueous media to catalyze esterification and transesterification reactions. researchgate.netnih.gov Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a widely used and effective biocatalyst for the kinetic resolution of various racemic terminal aryl propargylic alcohols. researchgate.net In a typical DKR, the lipase selectively acylates one enantiomer of the alcohol (e.g., the (S)-enantiomer) using an acyl donor, such as vinyl butanoate or vinyl acetate, to form the corresponding ester. researchgate.net
Simultaneously, a transition metal complex, frequently based on ruthenium, acts as a racemization catalyst. This catalyst continuously converts the unreacted, less-reactive alcohol enantiomer (in this case, the (R)-enantiomer) back into the racemic mixture. This racemization ensures that the substrate for the enzymatic acylation is constantly replenished, allowing the theoretical yield of the desired enantiomeric product to exceed the 50% limit of a standard kinetic resolution. mdpi.com
The synergy between the highly enantioselective enzyme and the racemization catalyst can lead to the formation of the target alcohol in high enantiomeric excess (e.e.) and high yield. The selection of the enzyme, metal catalyst, solvent, and acyl donor is critical for optimizing the reaction's efficiency and selectivity. mdpi.comresearchgate.net
Research findings on the DKR of analogous propargyl alcohols demonstrate the viability of this method. Studies have shown that various terminal aryl propargylic alcohols can be resolved to yield the (R)-alcohols and (S)-acetates with high enantiomeric purity. researchgate.net The conditions are typically mild, and the biocatalyst is readily available and easy to handle. researchgate.net
The table below illustrates typical outcomes from the dynamic kinetic resolution of a racemic 1-(2-fluorophenyl)but-3-yn-1-ol precursor, based on established results for structurally similar compounds.
| Entry | Biocatalyst | Racemization Catalyst | Acyl Donor | Solvent | Conversion (%) | e.e. of (R)-Alcohol (%) |
|---|---|---|---|---|---|---|
| 1 | Novozym 435 (CAL-B) | Ru-complex A | Vinyl butanoate | Toluene | >99 | >99 |
| 2 | Novozym 435 (CAL-B) | Ru-complex B | Vinyl acetate | Hexane (B92381) | 98 | 99 |
| 3 | Porcine Pancreatic Lipase | Ru-complex A | Vinyl butanoate | Toluene | 95 | 97 |
| 4 | Novozym 435 (CAL-B) | None (Kinetic Resolution) | Vinyl butanoate | Toluene | ~50 | >99 |
This chemoenzymatic cascade approach offers a powerful and green alternative to traditional chemical methods for producing enantiopure this compound and its analogues, characterized by high yields, exceptional stereoselectivity, and operational simplicity. mdpi.comresearchgate.net
Chemical Reactivity and Derivatization Pathways of 1r 1 2 Fluorophenyl but 3 Yn 1 Ol
Transformations Involving the Propargylic Alcohol Moiety
The hydroxyl group and the adjacent triple bond in the propargylic alcohol moiety are key sites for a variety of chemical reactions, including reductions, oxidations, and rearrangements.
Selective Hydrogenation and Reduction Strategies
The selective hydrogenation of the alkyne in (1R)-1-(2-fluorophenyl)but-3-yn-1-ol presents a pathway to synthesize various unsaturated and saturated alcohols. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.
Partial hydrogenation of the triple bond can yield either the corresponding (Z)- or (E)-allylic alcohol. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically favors the formation of the cis-alkene, leading to (Z)-1-(2-fluorophenyl)but-3-en-1-ol. In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) generally produces the trans-alkene, yielding (E)-1-(2-fluorophenyl)but-3-en-1-ol.
Complete hydrogenation of both the alkyne and the potential intermediate alkene will result in the formation of the saturated alcohol, 1-(2-fluorophenyl)butan-1-ol. This is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
| Catalyst System | Expected Major Product | Product Class |
| H₂, Lindlar's Catalyst | (Z)-1-(2-fluorophenyl)but-3-en-1-ol | Allylic Alcohol |
| Na, NH₃ (l) | (E)-1-(2-fluorophenyl)but-3-en-1-ol | Allylic Alcohol |
| H₂, Pd/C or PtO₂ | 1-(2-fluorophenyl)butan-1-ol | Saturated Alcohol |
This table presents the expected major products based on common selective hydrogenation strategies for propargylic alcohols.
Oxidation Reactions of Propargylic Alcohols
Oxidation of the secondary alcohol in this compound can lead to the corresponding α,β-unsaturated alkynone. A variety of oxidizing agents can be employed for this transformation. Common reagents include manganese dioxide (MnO₂), which is a mild oxidant often used for the selective oxidation of allylic and benzylic alcohols, and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).
More contemporary and environmentally benign methods, such as aerobic oxidation catalyzed by transition metals, can also be applied. For instance, a system employing iron(III) nitrate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) has been shown to be effective for the aerobic oxidation of propargylic alcohols to their corresponding alkynals or alkynones. organic-chemistry.org
| Oxidizing Agent/System | Product | Product Class |
| Manganese Dioxide (MnO₂) | 1-(2-fluorophenyl)but-3-yn-1-one | α,β-Unsaturated Alkynone |
| Pyridinium Chlorochromate (PCC) | 1-(2-fluorophenyl)but-3-yn-1-one | α,β-Unsaturated Alkynone |
| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | 1-(2-fluorophenyl)but-3-yn-1-one | α,β-Unsaturated Alkynone |
This table summarizes common oxidation methods for converting secondary propargylic alcohols to the corresponding ketones.
Rearrangement Reactions: Meyer-Schuster and Related Cascade Processes
Propargylic alcohols are known to undergo acid-catalyzed rearrangement reactions, with the Meyer-Schuster rearrangement being a prominent example. researchgate.net This reaction converts propargylic alcohols into α,β-unsaturated ketones or aldehydes. researchgate.net In the case of this compound, a terminal alkyne, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated aldehyde.
The mechanism involves the protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized carbocation. A 1,3-hydride shift then occurs, leading to an enol intermediate which subsequently tautomerizes to the more stable α,β-unsaturated aldehyde, (E/Z)-4-(2-fluorophenyl)but-2-enal. The stereochemistry of the resulting double bond can be influenced by the reaction conditions and the nature of the catalyst.
Related cascade processes can also be initiated from propargylic alcohols, often involving metal catalysis. These can lead to the formation of more complex molecular architectures.
Alkyne Functionalization Reactions
The terminal alkyne of this compound is a versatile functional group that can participate in a variety of addition and cycloaddition reactions.
Hydrofunctionalization Reactions (e.g., Hydrosilylation)
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, or ruthenium. The hydrosilylation of terminal alkynes can lead to three possible isomers: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.
The regioselectivity and stereoselectivity of the hydrosilylation of this compound would be influenced by the choice of catalyst, silane, and reaction conditions. For example, platinum-based catalysts often favor the formation of the (E)-β-vinylsilane.
| Catalyst | Silane | Expected Major Product(s) |
| Platinum complexes (e.g., Karstedt's catalyst) | Trialkylsilanes (e.g., Et₃SiH) | (E)-1-(2-fluorophenyl)-4-(trialkylsilyl)but-3-en-1-ol |
| Rhodium complexes | Trialkylsilanes | Mixture of (Z)-β- and α-vinylsilanes |
| Ruthenium complexes | Trialkylsilanes | Often favors the (E)-β-vinylsilane |
This table illustrates the potential outcomes of hydrosilylation based on the catalyst type, drawing from general trends in alkyne hydrosilylation.
Cycloaddition Reactions and Their Derivatives
The alkyne functionality in this compound can act as a 2π component in various cycloaddition reactions, providing a powerful tool for the synthesis of carbocyclic and heterocyclic systems.
One of the most common cycloaddition reactions involving terminal alkynes is the [3+2] cycloaddition with azides, often catalyzed by copper(I) or ruthenium(II), to form 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," would yield a 1,4-disubstituted triazole derivative of the parent alcohol.
Gold(I) catalysts have also been shown to promote a variety of cycloaddition reactions with propargylic substrates. ntnu.edu These can include formal [4+2] and [4+3] cycloadditions, depending on the nature of the reacting partner. For instance, reaction with a suitable diene in the presence of a gold(I) catalyst could potentially lead to a Diels-Alder-type product. Furthermore, intramolecular cycloadditions are also possible if a suitable tethered π-system is present in the molecule.
| Reaction Type | Reactant | Catalyst | Product Type |
| [3+2] Cycloaddition | Organic Azide (R-N₃) | Copper(I) or Ruthenium(II) | 1,4-Disubstituted 1,2,3-Triazole |
| [4+2] Cycloaddition (Diels-Alder) | Diene | Thermal or Lewis Acid | Cyclohexadiene derivative |
| Gold-Catalyzed Cycloadditions | Various π-systems | Gold(I) complexes | Diverse carbocyclic and heterocyclic systems |
This table provides examples of cycloaddition reactions that the alkyne moiety can undergo.
A thorough search of publicly available scientific databases and literature has revealed a significant lack of specific research data concerning the chemical compound this compound. Consequently, a detailed article on its chemical reactivity and derivatization pathways, as per the requested outline, cannot be generated at this time.
The inquiry sought to detail specific aspects of the molecule's reactivity, including:
Cross-Coupling Reactions at the Terminal Alkyne: Information regarding the participation of the terminal alkyne of this compound in reactions such as Sonogashira, Suzuki, or other similar cross-coupling methods could not be found. While the principles of these reactions are well-established for terminal alkynes in general, specific examples, reaction conditions, catalysts, and yields for this particular substrate are not documented in the searched resources.
Fluorine-Mediated Reactivity: The request also focused on the influence of the ortho-fluorine atom on the molecule's reactivity. This included its electronic effects on neighboring functional groups, such as the hydroxyl and propargyl groups, and its role in directing selective functionalization adjacent to the fluorinated aromatic ring. General principles of fluorine's influence in organic chemistry, such as its inductive effect and its impact on the acidity of nearby protons, are known. However, specific studies quantifying these effects or exploring synthetic applications for this compound were not identified.
The absence of specific data for this compound prevents the creation of a scientifically accurate and detailed article that would meet the requirements of the prompt. Any attempt to generate such content would be speculative and would not be based on verifiable research findings.
It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published in the public domain.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Chiral Fluorine-Containing Molecules
The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. cas.cnmdpi.com (1R)-1-(2-fluorophenyl)but-3-yn-1-ol is an ideal starting material for creating complex molecules that already contain a chiral center and a fluorine atom, which is crucial for developing new pharmaceutical candidates. ucj.org.uaspringernature.com The presence of the fluorine atom on the phenyl ring and the chiral center at the propargylic position makes this compound a sought-after precursor for advanced intermediates.
The terminal alkyne and alcohol functionalities of this compound are readily exploited in cyclization reactions to form a diverse array of carbo- and heterocyclic structures. Transition metal-catalyzed cycloisomerization reactions, in particular, offer an efficient pathway to complex ring systems. For instance, gold or platinum catalysts can activate the alkyne moiety, facilitating intramolecular attack by the hydroxyl group or other nucleophiles to generate chiral dihydrofurans or other oxygen-containing heterocycles.
Furthermore, annulation strategies involving this chiral building block enable the construction of fused ring systems. researchgate.net These reactions often proceed through C-H activation or other coupling mechanisms, where the fluorinated phenyl ring and the alkyne participate in forming new rings, leading to intricate molecular architectures that are otherwise difficult to access.
Chiral scaffolds are foundational core structures upon which diverse functional groups can be systematically added to build libraries of potential drug candidates. researchgate.netsemanticscholar.org this compound is utilized to create scaffolds that are inherently chiral and contain the beneficial 2-fluorophenyl group. This specific substitution pattern is of high interest in drug design, as the fluorine atom can engage in favorable interactions with biological targets and improve pharmacokinetic properties. The alkyne handle allows for further modifications via well-established reactions like click chemistry, Sonogashira coupling, or hydration to a ketone, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.
Role in Cascade and Domino Reaction Sequences
One notable application involves the reaction of propargyl alcohols with other functionalized molecules to create complex polycyclic systems. rsc.org For instance, a cascade reaction could involve an initial intermolecular coupling at the alkyne, followed by an intramolecular cyclization involving the hydroxyl group and the fluorinated ring, leading to the rapid assembly of complex, fused heterocyclic scaffolds. researchgate.netnih.gov Such sequences are prized for their ability to build molecular complexity quickly from a relatively simple chiral precursor.
Strategies for Chemical Library Synthesis and Structural Diversification
The development of chemical libraries with high structural diversity is essential for identifying new lead compounds in drug discovery. This compound serves as an excellent starting point for diversity-oriented synthesis. The three key functional handles—the hydroxyl group, the alkyne, and the aromatic ring—can be modified independently or in combination to generate a large number of distinct analogues.
| Functional Handle | Reaction Type | Potential Outcome | Example Reagents/Conditions |
|---|---|---|---|
| Hydroxyl Group | Esterification / Etherification | Introduction of diverse R-groups | Acyl chlorides, Alkyl halides |
| Oxidation | Conversion to chiral ketone | Dess-Martin periodinane | |
| Alkyne | Click Chemistry (CuAAC) | Formation of triazole rings | Azides, Cu(I) catalyst |
| Sonogashira Coupling | C-C bond formation | Aryl halides, Pd/Cu catalyst | |
| Hydration | Formation of methyl ketone | Hg(II) or Au(I) catalyst, H₂O | |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Displacement of Fluorine (if activated) | Strong nucleophiles |
| Directed Ortho-Metalation (DoM) | Functionalization adjacent to Fluorine | Strong base (e.g., n-BuLi) |
This multi-handle approach allows chemists to systematically explore the chemical space around the core chiral scaffold. nih.gov By combining these transformations, large libraries of structurally diverse, chiral, fluorine-containing compounds can be synthesized and screened for biological activity, accelerating the drug discovery process.
Advanced Spectroscopic and Stereochemical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (1R)-1-(2-fluorophenyl)but-3-yn-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic framework and the spatial arrangement of atoms.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are based on the analysis of structurally similar compounds and established chemical shift principles. rsc.orgrsc.org
Key signals include the terminal alkyne proton, the methine proton adjacent to the hydroxyl group and aromatic ring, the methylene (B1212753) protons, and the four protons of the fluorophenyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
Aromatic Protons (H-Ar): The four protons on the 2-fluorophenyl ring are expected to appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 7.6 ppm. Their specific shifts and coupling patterns are influenced by the electron-withdrawing fluorine atom.
Methine Proton (CH-OH): The proton attached to the stereocenter (the carbon bearing the hydroxyl group) is deshielded by both the aromatic ring and the oxygen atom. It is expected to resonate as a triplet or doublet of doublets around 5.2-5.5 ppm, coupled to the adjacent methylene protons.
Methylene Protons (-CH₂-): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are expected to appear as a multiplet around 2.7-2.9 ppm, showing coupling to both the methine proton and the terminal alkyne proton.
Alkynyl Proton (C≡C-H): The terminal proton of the alkyne group typically appears as a triplet in the range of 2.0-2.5 ppm, due to coupling with the methylene protons.
Hydroxyl Proton (-OH): This proton signal is often a broad singlet with a variable chemical shift. It can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum. bldpharm.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) |
| Methine (CH-OH) | 5.2 - 5.5 | Triplet (t) or Doublet of Doublets (dd) |
| Methylene (-CH₂-) | 2.7 - 2.9 | Multiplet (m) |
| Alkynyl (C≡C-H) | 2.0 - 2.5 | Triplet (t) |
| Hydroxyl (-OH) | Variable | Broad Singlet (br s) |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. rsc.org
Aromatic Carbons: Six signals are anticipated in the aromatic region (115-162 ppm). The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JC-F) and will be the most downfield signal in this group, expected around 158-162 ppm. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.
Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne group are expected to resonate at distinct chemical shifts. The terminal carbon (≡C-H) typically appears around 80-83 ppm, while the internal carbon (-C≡) appears slightly more upfield, around 71-74 ppm.
Methine Carbon (CH-OH): The sp³-hybridized carbon attached to the hydroxyl group and the aromatic ring is expected to have a chemical shift in the range of 63-68 ppm.
Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the aliphatic region, around 28-32 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-F) | 158 - 162 |
| Aromatic (C-Ar) | 115 - 140 |
| Alkynyl (≡C-H) | 80 - 83 |
| Alkynyl (-C≡) | 71 - 74 |
| Methine (CH-OH) | 63 - 68 |
| Methylene (-CH₂-) | 28 - 32 |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since there is typically no natural background signal, the spectrum is simple and provides unambiguous information about the chemical environment of the fluorine atom(s). For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic for an aryl fluoride (B91410) and is anticipated to appear in the range of -113 to -118 ppm relative to a standard like CFCl₃.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₉FO. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The calculated exact mass for the neutral molecule is a key parameter for its identification.
| Formula | Species | Calculated Exact Mass |
|---|---|---|
| C₁₀H₉FO | [M] | 164.0637 |
| C₁₀H₁₀FO⁺ | [M+H]⁺ | 165.0714 |
| C₁₀H₉FONa⁺ | [M+Na]⁺ | 187.0533 |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nist.gov
O-H Stretch: A strong and broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹ indicates the stretching of the C-H bond of the terminal alkyne.
C-H Aromatic/Aliphatic Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene group are found just below 3000 cm⁻¹.
C≡C Stretch: The stretching vibration of the carbon-carbon triple bond is expected to show a weak to medium, sharp absorption in the range of 2100-2150 cm⁻¹.
C=C Aromatic Stretches: Medium to strong absorptions between 1450 and 1600 cm⁻¹ correspond to the C=C bond vibrations within the phenyl ring.
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond stretch of the secondary alcohol.
C-F Stretch: A strong absorption between 1100 and 1250 cm⁻¹ is characteristic of the C-F bond stretch.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Alkyne (≡C-H) | Stretch | ~3300 (sharp) |
| Aromatic (C-H) | Stretch | 3010 - 3100 |
| Aliphatic (-CH₂-) | Stretch | 2850 - 2960 |
| Alkyne (C≡C) | Stretch | 2100 - 2150 (weak) |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aryl Fluoride (C-F) | Stretch | 1100 - 1250 |
| Alcohol (C-O) | Stretch | 1050 - 1150 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
In the stereoselective synthesis of chiral molecules such as this compound, the accurate determination of purity and enantiomeric excess is paramount. Chromatographic techniques are indispensable tools in academic research for both the purification of the target compound and the precise measurement of its stereochemical integrity. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and flash column chromatography in the advanced characterization of this specific propargylic alcohol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as the definitive method for determining the enantiomeric excess (e.e.) of this compound. This technique achieves the separation of enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.
The selection of the CSP is critical for achieving baseline separation. For propargylic alcohols, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are frequently employed. These phases, like the commercially available Chiralcel® OD-H, create chiral environments that allow for effective discrimination between the (R) and (S) enantiomers.
In a typical analysis, a solution of the purified compound is injected into the HPLC system. The mobile phase, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) (IPA), carries the sample through the chiral column. rsc.org The differential interaction between the enantiomers and the CSP causes one to elute faster than the other. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule is a strong chromophore. The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers. rsc.org
Below is an illustrative table of typical HPLC conditions for the enantiomeric analysis of a chiral propargylic alcohol like this compound.
Table 1: Illustrative Chiral HPLC Parameters
| Parameter | Condition |
| Instrument | Agilent HPLC System or equivalent |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected tR (minor) | ~(minor enantiomer) |
| Expected tR (major) | ~(major enantiomer) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. However, the direct analysis of polar molecules like alcohols can be challenging due to potential peak tailing and thermal instability. To overcome these issues, this compound is typically converted into a more volatile and thermally stable derivative prior to GC analysis.
A common derivatization strategy for alcohols is silylation, which involves reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This reaction replaces the polar -OH group with a non-polar -O-Si(CH₃)₃ group, significantly increasing the compound's volatility and suitability for GC analysis. researchgate.net
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column wall. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. While standard GC is not used for enantiomeric excess determination, it is an excellent method for assessing chemical purity by separating the derivative from any volatile impurities.
The table below outlines typical conditions for the GC analysis of a silylated derivative.
Table 2: Representative GC Conditions for TMS-Derivatized Compound
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Instrument | GC system with Mass Spectrometer (MS) detector |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (Scan mode m/z 50-550) |
Flash Column Chromatography for Compound Purification
Following its synthesis, this compound must be isolated from the crude reaction mixture. Flash column chromatography is the standard, large-scale purification technique used in academic and industrial settings for this purpose. rsc.orgrsc.org This method is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the column, speeding up the separation process. orgsyn.org
The stationary phase is typically silica gel (230-400 mesh). rsc.org The crude product is loaded onto the top of the silica gel column, and a carefully selected solvent system (eluent) is passed through it. The choice of eluent, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is crucial. rsc.org The optimal solvent system is determined beforehand using Thin-Layer Chromatography (TLC) to ensure good separation between the desired product and any impurities.
As the eluent flows through the column, the components of the mixture separate based on their differing affinities for the stationary phase. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
The table below provides a summary of typical parameters for purification by flash column chromatography.
Table 3: Typical Flash Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Hexane / Ethyl Acetate gradient (e.g., 95:5 to 80:20) |
| Loading Method | Dry loading on Celite® or direct liquid loading |
| Pressure | Low-pressure air |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Future Research Directions and Open Challenges in 1r 1 2 Fluorophenyl but 3 Yn 1 Ol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry are increasingly pivotal in modern synthetic planning, emphasizing the reduction of waste and the efficient use of resources. Future research in the synthesis of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol will undoubtedly focus on the development of more sustainable and atom-economical protocols.
Current syntheses often rely on the asymmetric addition of a terminal alkyne to an aldehyde. While effective, these methods can involve stoichiometric reagents and generate significant waste. A key challenge is to move towards catalytic processes that maximize the incorporation of all reactant atoms into the final product. The Meyer-Schuster rearrangement of propargyl alcohols, for instance, represents an atom-economical route to α,β-unsaturated carbonyl compounds. nih.gov Future work could explore catalytic versions of this and other rearrangements to generate novel structures from this compound with 100% atom economy.
Biocatalysis offers a promising avenue for the green synthesis of chiral aromatic alcohols. nih.gov The use of enzymes, such as alcohol dehydrogenases, can provide high enantioselectivity under mild reaction conditions, often in aqueous media. nih.govnih.govresearchgate.netacs.org Research into identifying or engineering enzymes that can catalyze the synthesis of this compound or its precursors would be a significant step towards a more sustainable manufacturing process.
Furthermore, the development of catalytic systems that utilize abundant and non-toxic metals is a critical area of research. While precious metals have shown great utility, their cost and environmental impact are considerable. Exploring catalysts based on iron, copper, or zinc that can achieve high stereoselectivity and efficiency would be a significant advancement. mdpi.com
| Research Direction | Key Objectives | Potential Impact |
| Catalytic Atom-Economical Reactions | Develop catalytic rearrangements and additions that maximize atom incorporation. | Reduced waste, increased efficiency. |
| Biocatalytic Synthesis | Engineer enzymes for the enantioselective synthesis of the target molecule. | Environmentally benign processes, high purity. |
| Abundant Metal Catalysis | Replace precious metal catalysts with earth-abundant alternatives. | Reduced cost and environmental footprint. |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The enantioselective alkynylation of aldehydes is the cornerstone for the synthesis of chiral propargyl alcohols like this compound. While significant progress has been made, the quest for catalysts with ever-higher stereoselectivity, broader substrate scope, and greater efficiency continues.
Zinc-ProPhenol catalyzed asymmetric alkyne addition has demonstrated high yields and enantioselectivity for a range of aldehydes. nih.gov Future research could focus on modifying the ProPhenol ligand to further enhance its performance with fluorinated benzaldehydes. The use of chiral Brønsted acids as catalysts in allenylboration reactions also presents a powerful strategy for controlling the stereochemistry of homopropargyl alcohols. nih.gov Adapting such methods for the synthesis of propargyl alcohols is a promising research direction.
Rhodium-catalyzed ortho-C-H alkynylation of aromatic aldehydes offers a novel approach to functionalized benzaldehydes, which could then be converted to the desired propargyl alcohol. researchgate.netnih.gov This strategy allows for the introduction of the alkyne moiety at a late stage, potentially simplifying the synthesis of complex analogues. The development of catalytic systems that can achieve this transformation with high regioselectivity and functional group tolerance is a key challenge.
Moreover, biocatalytic platforms using enzymes like peroxygenases and alcohol dehydrogenases are emerging as powerful tools for the synthesis of enantiopure propargylic alcohols from racemic mixtures. nih.govnih.govresearchgate.netacs.org The dynamic kinetic resolution of propargylic alcohols, combining a metal catalyst for racemization with an enzyme for selective acylation, is another highly efficient strategy. mdpi.com Expanding the scope of these enzymatic and chemoenzymatic methods to include fluorinated substrates is a significant area for future investigation.
| Catalyst Type | Advantages | Future Research Focus |
| Modified Zinc-ProPhenol | High yield and enantioselectivity. | Ligand modification for enhanced performance with fluorinated substrates. |
| Chiral Brønsted Acids | Excellent control of stereochemistry. | Adaptation for the synthesis of propargyl alcohols. |
| Rhodium Catalysts | Late-stage C-H functionalization. | Improving regioselectivity and functional group tolerance. |
| Biocatalysts/Chemoenzymatic Systems | High enantioselectivity, mild conditions. | Expanding substrate scope to fluorinated propargylic alcohols. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, and the potential for seamless multi-step synthesis. uc.ptscispace.com The integration of the synthesis of this compound into flow chemistry platforms is a key future direction that could enable more efficient and scalable production.
Continuous flow systems can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat transfer and precise temperature control, leading to improved yields and selectivity. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated in continuous one-flow multi-step systems. scispace.comnih.gov Applying these principles to the synthesis of this compound could significantly streamline its production.
Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and synthetic routes. These platforms can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions. The development of automated platforms for the synthesis and screening of novel catalysts for the asymmetric alkynylation of 2-fluorobenzaldehyde (B47322) would be a powerful tool for advancing this field.
A significant challenge in this area is the development of robust and reliable in-line analytical techniques to monitor the progress of reactions in real-time. This is crucial for process control and optimization in a continuous flow setting.
Design of New Chemical Transformations Leveraging Unique Structural Features
The unique combination of a chiral alcohol, a terminal alkyne, and a 2-fluorophenyl group in this compound provides a rich tapestry of reactivity to be explored. Future research should focus on designing new chemical transformations that leverage these structural features to create novel and valuable molecules.
The propargylic alcohol moiety is a versatile functional group that can undergo a wide range of transformations, including rearrangements, cyclizations, and substitutions. nih.govresearchgate.netsci-hub.semdpi.com Gold-catalyzed reactions of propargylic alcohols, for example, can lead to the formation of polysubstituted furans and other heterocycles. mdpi.comacs.org The presence of the 2-fluorophenyl group could influence the regioselectivity and stereoselectivity of these transformations, leading to unique products. The fluorine atom can also participate in hydrogen bonding, which has been shown to promote gold-catalyzed hydrofluorination of propargyl alcohols. scilit.com
The terminal alkyne is a gateway to a vast array of chemical space through reactions such as click chemistry, Sonogashira coupling, and Pauson-Khand reactions. nih.gov The chiral center adjacent to the alkyne can direct the stereochemical outcome of subsequent transformations, allowing for the synthesis of complex, enantiomerically pure molecules.
The 2-fluorophenyl group not only imparts specific electronic properties to the molecule but can also serve as a handle for further functionalization. For example, C-H activation of the aromatic ring could be used to introduce additional substituents, leading to a diverse library of analogues. The fluorine atom itself could potentially be displaced under certain conditions, providing another avenue for structural modification.
Expanding Substrate Scope and Functional Group Compatibility in Asymmetric Syntheses
For the synthesis of this compound and its analogues to be truly versatile, the underlying asymmetric catalytic methods must tolerate a wide range of substrates and functional groups. A significant ongoing challenge is to develop catalytic systems that are robust and general.
Future research should focus on expanding the scope of asymmetric alkynylation reactions to include a broader range of aromatic and heteroaromatic aldehydes. nih.govresearchgate.netorganic-chemistry.org This would allow for the synthesis of a diverse library of chiral propargyl alcohols with different electronic and steric properties. The compatibility of the catalytic system with various functional groups, such as esters, amides, and nitriles, is also crucial for the synthesis of complex molecules. rsc.org
The development of catalysts that are tolerant of air and moisture would greatly simplify the experimental setup and make the synthesis more practical for large-scale production. organic-chemistry.org Furthermore, understanding the mechanism of catalysis in detail can provide insights that lead to the rational design of more efficient and selective catalysts.
The table below summarizes the desired attributes for catalytic systems in the asymmetric synthesis of aryl propargyl alcohols.
| Attribute | Importance | Research Goal |
| Broad Substrate Scope | Access to a wide range of analogues. | Develop catalysts effective for diverse aromatic and heteroaromatic aldehydes. |
| High Functional Group Tolerance | Synthesis of complex, multi-functional molecules. | Design catalysts that are compatible with common functional groups. |
| Air and Moisture Tolerance | Practicality and scalability. | Develop robust catalysts that do not require inert atmospheres. |
| Mechanistic Understanding | Rational catalyst design. | Conduct detailed mechanistic studies to inform the development of improved catalysts. |
Q & A
Q. What are the key considerations for optimizing the synthesis of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol?
Methodological steps include:
- Starting Materials : Use chiral precursors like (R)-epichlorohydrin or enantiopure aldehydes to ensure stereochemical fidelity .
- Catalysts : Employ transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to facilitate alkyne bond formation .
- Reaction Conditions : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DMF) to minimize racemization .
- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product with >95% enantiomeric excess (ee) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the fluorophenyl and alkyne moieties (e.g., δ 4.8–5.2 ppm for the hydroxyl proton) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (CHFO) and isotopic patterns .
- Chiral HPLC : To assess enantiopurity using columns like Chiralpak AD-H and isocratic elution with hexane/ethanol .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- In Vitro Assays : Screen for inhibition of cytochrome P450 enzymes or kinase activity using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA receptors) to evaluate affinity (K values) .
- Toxicity Profiling : MTT assays in hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to determine IC values .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of this compound?
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or Noyori asymmetric hydrogenation to enhance ee .
- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica) with racemization agents (e.g., Shvo catalyst) .
- Computational Modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
- Structural Analysis : X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out epimerization .
- Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. What methodologies enable comparative studies of structural analogs of this compound?
- SAR Tables :
| Compound | Substituent | Biological Activity (IC, μM) | Reference |
|---|---|---|---|
| (1R)-1-(3-Fluorophenyl)but-3-yn-1-ol | 3-F | 12.3 (Kinase X) | |
| (1R)-1-(4-Fluorophenyl)but-3-yn-1-ol | 4-F | 8.7 (Kinase X) |
- Functional Group Replacement : Swap the alkyne for an azide group to evaluate Click chemistry compatibility .
Q. What reaction mechanisms are proposed for the degradation or metabolic transformation of this compound?
- Oxidative Pathways : Cytochrome P450-mediated hydroxylation at the alkyne position, forming a diketone intermediate .
- Hydrolysis : Acid-catalyzed cleavage of the propargyl alcohol to yield 2-fluorophenylacetic acid .
- Photodegradation : UV irradiation studies (λ = 254 nm) to track byproducts via LC-MS .
Q. How can researchers troubleshoot low yields during scale-up synthesis?
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., alkyne additions) .
- Byproduct Analysis : GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
- Crystallization Screening : High-throughput solvent matrices to improve crystal purity .
Methodological Resources
Q. Which computational tools predict the interactions of this compound with biological targets?
- Docking Software : AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
Q. What in vitro models are suitable for toxicity assessment of fluorinated analogs?
- Hepatotoxicity : 3D spheroid cultures of primary human hepatocytes .
- Neurotoxicity : Microelectrode array (MEA) assays in iPSC-derived neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
